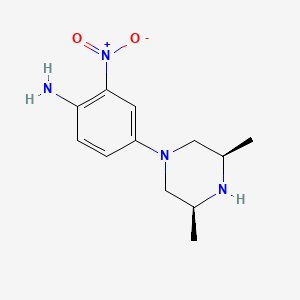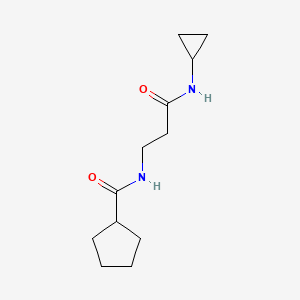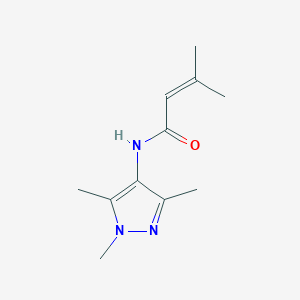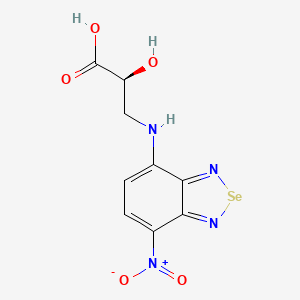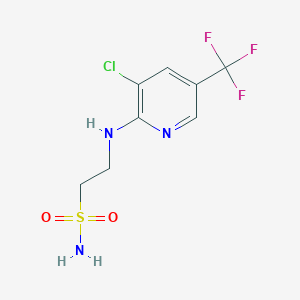
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethane-1-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Applications De Recherche Scientifique
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A related compound with similar chemical properties but different applications.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound used as a building block in organic synthesis.
Uniqueness
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with an ethane-1-sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C8H9ClF3N3O2S |
|---|---|
Poids moléculaire |
303.69 g/mol |
Nom IUPAC |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethanesulfonamide |
InChI |
InChI=1S/C8H9ClF3N3O2S/c9-6-3-5(8(10,11)12)4-15-7(6)14-1-2-18(13,16)17/h3-4H,1-2H2,(H,14,15)(H2,13,16,17) |
Clé InChI |
KTLLXFNACPUXQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)NCCS(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


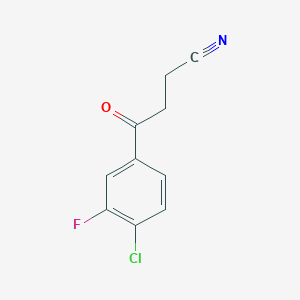
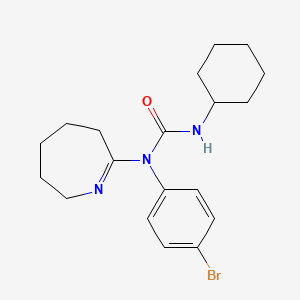
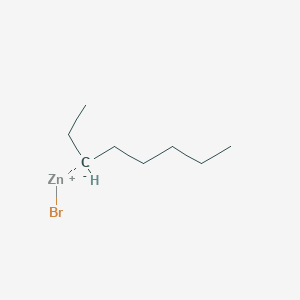
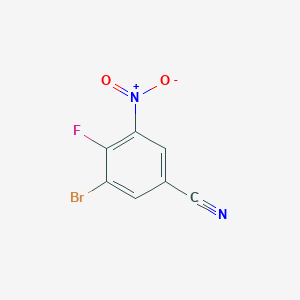
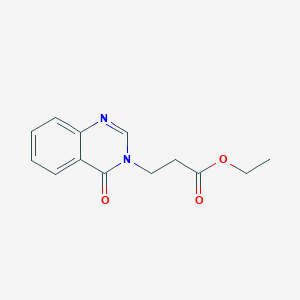

![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
